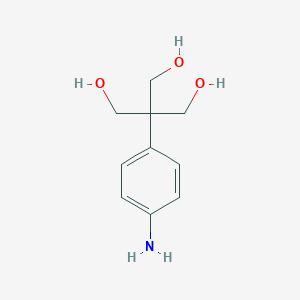
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound that features both an amino group and a hydroxymethyl group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and formaldehyde.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The resulting 4-aminobenzaldehyde undergoes hydroxymethylation with formaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-2-(hydroxymethyl)propane-1,3-diol.
Reduction: 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diamine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a building block for biologically active compounds.
Medicine: Potential use in drug development due to its functional groups.
Industry: Use in the production of polymers and other materials.
作用机制
The mechanism of action of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol would depend on its specific application. For instance, in drug development, it might interact with specific enzymes or receptors, altering their activity. The amino group could form hydrogen bonds or ionic interactions with biological targets, while the hydroxymethyl group could participate in further chemical modifications.
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the propane backbone.
4-Aminobenzyl alcohol: Similar functional groups but different backbone structure.
2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol: Similar backbone but with a hydroxyl group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both an amino group and a hydroxymethyl group on a propane backbone, which can confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15NO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7,11H2 |
InChI 键 |
SRGALHBGOVUQTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















